molecular formula C28H27N3O2 B027738 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine CAS No. 102187-19-9

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine

Cat. No.: B027738
CAS No.: 102187-19-9
M. Wt: 437.5 g/mol
InChI Key: ZYKBEIDPRRYKKQ-UHFFFAOYSA-N
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Description

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine is a useful research compound. Its molecular formula is C28H27N3O2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Degradation Studies

  • Degradation Pathways and Stability : Research by Longhi, Bertorello, and Brinón (1991) explored the degradation of a similar naphthoquinone derivative. They found that at different pH levels, various degradation products are formed, with the compound showing maximum stability in neutral pH conditions (Longhi, Bertorello, & Brinón, 1991).

Chemical Synthesis and Reactions

  • Synthesis and Protonation Studies : Bullock, Tweedie, and Mcritchie (1969) synthesized similar naphthoquinone imine compounds and studied their protonation in strong acid, revealing unique chemical properties and reactivity (Bullock, Tweedie, & Mcritchie, 1969).

Solubility and Complexation

  • Improving Solubility through Complexation : Linares, Bertorello, and Longhi (1999) studied the solubility of a structurally related isoxazolyl-naphthoquinone by complexation with hydroxypropyl-β-cyclodextrin. This approach aimed to enhance the solubility of poorly soluble drugs, a crucial aspect of pharmaceutical development (Linares, Bertorello, & Longhi, 1999).

Structural and Physicochemical Properties

  • Characterization of Derivatives : Sperandeo, Bertorello, and Brinón (1994) synthesized derivatives of a similar compound to improve its physicochemical properties. Their research emphasized the importance of solubility and lipophilicity in drug design (Sperandeo, Bertorello, & Brinón, 1994).

Mechanism of Action

The mechanism of action of this compound is not clearly documented in the available literature. Further studies are needed to elucidate its biological activities and potential applications .

Future Directions

Given the limited information available on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields .

Properties

IUPAC Name

4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBEIDPRRYKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348310
Record name Indoaniline dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102187-19-9
Record name Indoaniline dye
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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